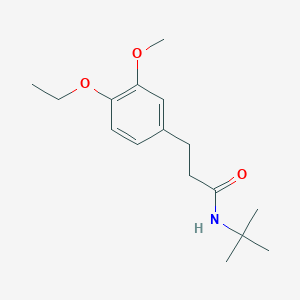![molecular formula C18H29N3O5S2 B241105 N-[2-(diethylamino)propyl]-4-(4,4-dimethyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzenesulfonamide](/img/structure/B241105.png)
N-[2-(diethylamino)propyl]-4-(4,4-dimethyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(diethylamino)propyl]-4-(4,4-dimethyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzenesulfonamide, also known as DIDS, is a sulfonamide derivative that has been widely used in scientific research. It was first synthesized in the 1970s and has since been used in various biochemical and physiological studies.
作用机制
The mechanism of action of N-[2-(diethylamino)propyl]-4-(4,4-dimethyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzenesulfonamide involves the covalent modification of specific amino acid residues in the target protein. N-[2-(diethylamino)propyl]-4-(4,4-dimethyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzenesulfonamide contains a reactive sulfonamide group that can react with the amino group of lysine residues in the protein. This covalent modification can alter the function of the protein, leading to inhibition of its activity.
生化和生理效应
N-[2-(diethylamino)propyl]-4-(4,4-dimethyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzenesulfonamide has been shown to have various biochemical and physiological effects. It can inhibit the activity of chloride channels, bicarbonate transporters, and anion exchangers, leading to changes in cell volume, pH, and ion homeostasis. N-[2-(diethylamino)propyl]-4-(4,4-dimethyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzenesulfonamide has also been shown to inhibit the activity of some enzymes, including carbonic anhydrase and ATPases. In addition, N-[2-(diethylamino)propyl]-4-(4,4-dimethyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzenesulfonamide has been shown to have anti-inflammatory and anti-tumor effects.
实验室实验的优点和局限性
One advantage of using N-[2-(diethylamino)propyl]-4-(4,4-dimethyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzenesulfonamide in lab experiments is its specificity for certain ion channels and transporters. This allows researchers to selectively study the role of these proteins in various physiological processes. However, one limitation of using N-[2-(diethylamino)propyl]-4-(4,4-dimethyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzenesulfonamide is its potential for off-target effects. N-[2-(diethylamino)propyl]-4-(4,4-dimethyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzenesulfonamide can react with other proteins that contain lysine residues, leading to non-specific effects. In addition, the covalent modification of lysine residues can be irreversible, making it difficult to study the reversible regulation of protein function.
未来方向
There are several future directions for the use of N-[2-(diethylamino)propyl]-4-(4,4-dimethyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzenesulfonamide in scientific research. One direction is the development of more specific and reversible inhibitors of ion channels and transporters. This would allow researchers to study the reversible regulation of protein function in a more controlled manner. Another direction is the use of N-[2-(diethylamino)propyl]-4-(4,4-dimethyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzenesulfonamide in the development of new anti-inflammatory and anti-tumor drugs. The specificity of N-[2-(diethylamino)propyl]-4-(4,4-dimethyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzenesulfonamide for certain proteins could be exploited to develop drugs that selectively target these proteins in disease states. Overall, the continued use of N-[2-(diethylamino)propyl]-4-(4,4-dimethyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzenesulfonamide in scientific research will lead to a better understanding of ion channel and transporter function and their role in various physiological processes.
合成方法
The synthesis of N-[2-(diethylamino)propyl]-4-(4,4-dimethyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzenesulfonamide involves the reaction of 4,4-dimethyl-1,3-thiazolidine-2,5-dione with N-(2-diethylaminoethyl)-4-chlorobenzenesulfonamide in the presence of base. The reaction produces N-[2-(diethylamino)propyl]-4-(4,4-dimethyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzenesulfonamide as a white crystalline solid with a melting point of 240-242°C. The purity of N-[2-(diethylamino)propyl]-4-(4,4-dimethyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzenesulfonamide can be determined by thin-layer chromatography or high-performance liquid chromatography.
科学研究应用
N-[2-(diethylamino)propyl]-4-(4,4-dimethyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzenesulfonamide has been widely used in scientific research as a tool to investigate various ion channels and transporters. It has been shown to inhibit the activity of chloride channels, bicarbonate transporters, and anion exchangers. N-[2-(diethylamino)propyl]-4-(4,4-dimethyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzenesulfonamide has also been used to study the role of these ion channels and transporters in various physiological processes, including acid-base balance, cell volume regulation, and neuronal excitability.
属性
产品名称 |
N-[2-(diethylamino)propyl]-4-(4,4-dimethyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzenesulfonamide |
|---|---|
分子式 |
C18H29N3O5S2 |
分子量 |
431.6 g/mol |
IUPAC 名称 |
N-[2-(diethylamino)propyl]-4-(4,4-dimethyl-1,1,3-trioxo-1,2-thiazolidin-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C18H29N3O5S2/c1-6-20(7-2)14(3)12-19-28(25,26)16-10-8-15(9-11-16)21-17(22)18(4,5)13-27(21,23)24/h8-11,14,19H,6-7,12-13H2,1-5H3 |
InChI 键 |
UKHKZNYCHLGFAH-UHFFFAOYSA-N |
SMILES |
CCN(CC)C(C)CNS(=O)(=O)C1=CC=C(C=C1)N2C(=O)C(CS2(=O)=O)(C)C |
规范 SMILES |
CCN(CC)C(C)CNS(=O)(=O)C1=CC=C(C=C1)N2C(=O)C(CS2(=O)=O)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(2,2-dimethylpropanoyl)-3,6,7,11b-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4-one](/img/structure/B241031.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-4-[(4-ethylphenyl)sulfonyl]tetrahydro-3-thiophenamine 1,1-dioxide](/img/structure/B241038.png)




![4-[(2-Methylcyclohexyl)amino]-2-(methylsulfanyl)-6-phenyl-5-pyrimidinecarbonitrile](/img/structure/B241056.png)
![4-(4-Methylphenyl)-2-(methylsulfanyl)-6-[(tetrahydro-2-furanylmethyl)amino]-5-pyrimidinecarbonitrile](/img/structure/B241057.png)
![2-[[5-cyano-6-(3-methoxy-4-propoxyphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B241058.png)
![2-{[2-(2-chlorophenyl)-6,7-dimethyl-4-oxo-4H-chromen-3-yl]oxy}propanoic acid](/img/structure/B241060.png)



